8-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves a multi-step process. One common method includes the directed ortho-lithiation of 8-fluoro-3,4-dihydroisoquinoline, followed by various transformations such as fluorine-amine exchange, reduction, and alkylation reactions . The reaction conditions often involve the use of reagents like butyllithium (BuLi) in tetrahydrofuran (THF) at low temperatures (e.g., -78°C) and subsequent reactions with different electrophiles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an antidepressant.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as calcium channels and neurotransmitter receptors. The fluorine atom enhances its binding affinity and selectivity, leading to potent biological effects . The compound’s ability to modulate neurotransmitter levels makes it a promising candidate for treating neurological conditions .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A non-fluorinated analog with similar biological activities but lower potency.
8-Fluoro-3,4-dihydroisoquinoline: A precursor in the synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Nomifensine: A norepinephrine-dopamine reuptake inhibitor with structural similarities.
Uniqueness: this compound stands out due to the presence of the fluorine atom, which significantly enhances its pharmacological properties. This fluorination increases its metabolic stability, binding affinity, and overall efficacy compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8/h1-3,9,12H,4-5H2,(H,13,14) |
InChI Key |
PIFZFKKELWANGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=C1C=CC=C2F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.